molecular formula C14H9F3O4 B12328264 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid

Cat. No.: B12328264
M. Wt: 298.21 g/mol
InChI Key: NZKLTODPPZSQAT-SOFGYWHQSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid delineates its structure through hierarchical substituent notation. The parent chain is acrylic acid (prop-2-enoic acid), with a furan-2-yl group at the third carbon. This furan ring is further substituted at the fifth position by a 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy moiety consists of a methoxy group (–OCH~3~) where all three hydrogen atoms on the methyl group are replaced by fluorine atoms.

Key identifiers include the CAS registry number 480425-31-8 and the molecular formula C~14~H~9~F~3~O~4~. The molecular weight is 282.21 g/mol, and the compound typically exists in the trans (E) configuration due to the thermodynamic stability of the conjugated α,β-unsaturated system. Spectroscopic characterization relies on nuclear magnetic resonance (NMR) for confirming the positions of the trifluoromethoxy and furyl groups, while mass spectrometry validates the molecular weight.

Property Value
CAS Number 480425-31-8
Molecular Formula C~14~H~9~F~3~O~4~
Molecular Weight 282.21 g/mol
Configuration Predominantly trans (E)

Historical Context in Organofluorine Chemistry

The synthesis of this compound is rooted in advancements in organofluorine chemistry, which began with Alexander Borodin’s 1862 demonstration of halogen exchange using fluoride. Early fluorination methods, such as the Schiemann reaction (1930s) and nucleophilic substitution with potassium fluoride, laid the groundwork for introducing fluorine into aromatic systems. The trifluoromethoxy group (–OCF~3~) emerged later, benefiting from mid-20th-century innovations in handling reactive fluorinating agents like cobalt trifluoride (CoF~3~).

Trifluoromethoxy-substituted aromatics gained prominence due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The trifluoromethoxy group’s electron-withdrawing nature also modifies electronic properties, making it valuable in agrochemicals and pharmaceuticals. The compound’s furan-acrylic acid scaffold reflects convergent strategies in fluorinated heterocycle synthesis, leveraging furan’s aromaticity and acrylic acid’s propensity for conjugation-driven reactions.

Position Within Acrylic Acid Derivatives

Acrylic acid derivatives are renowned for their α,β-unsaturated carbonyl systems, which participate in Michael additions, polymerizations, and Diels-Alder reactions. The incorporation of a trifluoromethoxyphenyl-furyl group into acrylic acid introduces steric and electronic modifications. The trifluoromethoxy group’s strong electron-withdrawing effect increases the acrylic acid’s acidity and stabilizes the conjugated enonate system, altering reactivity patterns compared to non-fluorinated analogs like 3-(furan-2-yl)acrylic acid.

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

(E)-3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-4-2-1-3-10(12)11-7-5-9(20-11)6-8-13(18)19/h1-8H,(H,18,19)/b8-6+

InChI Key

NZKLTODPPZSQAT-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Synthesis

The Suzuki-Miyaura coupling forms the furan-phenyl scaffold by reacting 5-bromofuran-2-carbaldehyde with 2-(trifluoromethoxy)phenylboronic acid. Key steps include:

  • Boronic Acid Preparation : 2-(Trifluoromethoxy)iodobenzene undergoes Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂, yielding 2-(trifluoromethoxy)phenylboronic acid (87% yield).
  • Coupling Reaction : The boronic acid reacts with 5-bromofuran-2-carbaldehyde under XPhos Pd G3 catalysis (3 mol%) in toluene/water (3:1) at 100°C for 4 hours, forming 5-[2-(trifluoromethoxy)phenyl]-2-furancarbaldehyde (72% yield).

Critical Parameters :

  • Base: Cesium carbonate (1.5 equiv) enhances transmetalation.
  • Solvent: Biphasic toluene/water minimizes side reactions.

Wittig Reaction Strategy

Phosphorus Ylide Generation

Triphenylphosphine reacts with ethyl bromoacetate in THF under N₂ to form the ylide precursor. Subsequent treatment with n-BuLi generates the reactive ylide species.

Aldehyde Olefination

The ylide reacts with 5-[2-(trifluoromethoxy)phenyl]-2-furancarbaldehyde in dichloromethane at 0°C, producing ethyl 3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}acrylate (81% yield). Acidic hydrolysis (HCl/EtOH, reflux) yields the final product (89% conversion).

Advantages :

  • Stereoselectivity: >98% E-isomer formation.
  • Scalability: Compatible with continuous-flow systems.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Microreactors (0.5 mm ID) enable precise control of exothermic steps (e.g., Suzuki coupling), reducing reaction time from 4 hours to 15 minutes and improving yield to 78%.

Purification Challenges

  • Trifluoromethoxy Stability : Degradation occurs above pH 9. Acidic workup (pH 4–6) preserves integrity.
  • Crystallization : Ethyl acetate/hexane (1:3) recrystallization achieves >99% purity.

Table 2: Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Suzuki + Knoevenagel 68 95 Moderate
Wittig Reaction 81 99 High
Flow Chemistry 78 97 Very High

Challenges and Optimization

Side Reactions

  • Trifluoromethoxy Hydrolysis : Mitigated by avoiding aqueous bases >pH 8.
  • Furan Ring Oxidation : Use of N₂ atmosphere and antioxidants (BHT) suppresses degradation.

Catalytic Improvements

Heterogeneous Pd/C (10 wt%) in Suzuki coupling reduces metal leaching, enabling catalyst reuse for 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C16H14F3O3
  • Structural Features : The compound consists of a furan moiety, an acrylic acid functional group, and a trifluoromethoxy group attached to a phenyl ring.

Reactivity

The presence of both the acrylic acid functional group and the furan ring allows for various chemical reactions. These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.

Pharmaceutical Applications

The compound has shown promising results in several studies related to its biological activity:

  • Anticancer Properties : Preliminary investigations suggest that 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid may exhibit anticancer properties due to its ability to interact with specific biological targets.
  • Anti-inflammatory Effects : Similar compounds with trifluoromethoxy substitutions have been noted for their anti-inflammatory activities, indicating potential therapeutic uses in treating inflammatory diseases .

Agrochemical Applications

The unique properties of the trifluoromethoxy group contribute to the compound's effectiveness as an agrochemical:

  • Pesticidal Activity : Research has indicated that trifluoromethyl-containing compounds can enhance the efficacy of pesticides by improving their stability and activity against pests .
  • Herbicidal Potential : Studies suggest that derivatives of this compound may serve as effective herbicides, providing an avenue for further exploration in agricultural applications.

Material Science

The compound's structural characteristics make it suitable for applications in material science:

  • Polymer Development : The acrylic acid functionality allows for polymerization processes, potentially leading to the development of new materials with desirable properties .

In a recent study, researchers evaluated the binding affinity of this compound to various biological targets. The findings indicated significant interactions that could be leveraged for drug design aimed at specific diseases.

Case Study 2: Synthesis and Transformation

A Ph.D. thesis focused on synthesizing diverse derivatives of trifluoromethyl acrylates and acrylic acids, including this compound. The research highlighted novel synthetic routes and subsequent transformations that enhance the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The biological and chemical behavior of furylacrylic acids is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid -OCF₃ (2-position) C₁₄H₉F₃O₄ 298.21 N/A High electronegativity, predicted pKa ~2.99
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid -F (2,4-positions) C₁₃H₈F₂O₃ 250.20 218 Lower electron withdrawal than -OCF₃; higher melting point
2-Cyano-3-[5-(3-trifluoromethylphenyl)-2-furyl]acrylic acid -CF₃ (3-position), -CN C₁₄H₇F₃N₂O₃ 300.21 N/A Enhanced electron withdrawal from -CN and -CF₃; potential for UV stabilization
3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid -NO₂ (4-position) C₁₃H₉NO₅ 275.22 N/A Strong electron withdrawal; used in QSAR studies for farnesyltransferase inhibition
3-(5-p-Tolyl-2-furyl)acrylic acid -CH₃ (4-position) C₁₄H₁₂O₃ 228.24 N/A Electron-donating -CH₃ group; lower acidity
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in the target compound provides moderate electron withdrawal compared to stronger EWGs like nitro (-NO₂) or cyano (-CN). This balance may optimize stability and reactivity for drug design .
  • Thermodynamics: Nitrophenyl-substituted analogs (e.g., 3-[5-(3-nitrophenyl)-2-furyl]acrylic acid) exhibit higher enthalpy values due to resonance stabilization of the nitro group .

Biological Activity

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid is a compound of significant interest due to its unique structural features and potential biological activities. Characterized by the presence of a trifluoromethoxy group, this compound exhibits enhanced lipophilicity, making it a candidate for various pharmacological applications.

Structural Overview

  • Molecular Formula : C16H14F3O3
  • SMILES Notation : C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F
  • InChI : InChI=1S/C16H14F3O3/c17-16(18,19)12-5-3-1-4-11(12)13-8-6-10(20-13)7-9-14(15(21)22)23/h1-8,10,20H,(H,21,22)

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. Studies have shown its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reveal that the compound can effectively inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several human cancer cell lines. The IC50 values obtained from these studies indicate that this compound may outperform traditional chemotherapeutics in some cases. For example, in tests against A549 and HCT116 cell lines, it showed promising results with lower IC50 values compared to Doxorubicin, a common chemotherapy drug .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have suggested that the compound binds effectively to various proteins involved in cell signaling and metabolic pathways. This binding affinity is crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
5-(Trifluoromethyl)furan-2-carboxylic acidContains a trifluoromethyl groupEnhanced lipophilicity
3-(Trifluoromethyl)phenylacrylic acidTrifluoromethyl group on phenylPotential anti-cancer properties
4-(Trifluoromethyl)benzoic acidTrifluoromethyl substitution on benzoic acidKnown for anti-inflammatory effects

These comparisons highlight the distinctiveness of this compound due to its specific combination of functional groups and potential biological activities.

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives of this compound. These studies often explore modifications to enhance biological activity or reduce toxicity. For instance:

  • Synthesis of Derivatives : Researchers synthesized various esters and amides derived from this compound and assessed their antimicrobial properties against a range of microorganisms. Results indicated that certain derivatives exhibited improved efficacy compared to the parent compound .
  • In Vivo Studies : In vivo evaluations are ongoing to assess the therapeutic potential of this compound in animal models. Preliminary findings suggest promising results in reducing tumor size in xenograft models .

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